molecular formula C10H12O5 B073788 Isopropyl 3,4,5-trihydroxybenzoate CAS No. 1138-60-9

Isopropyl 3,4,5-trihydroxybenzoate

Cat. No.: B073788
CAS No.: 1138-60-9
M. Wt: 212.2 g/mol
InChI Key: TXGSOSAONMOPDL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxybenzoates.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxybenzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Isopropyl 3,4,5-trihydroxybenzoate is unique due to its specific ester group, which influences its solubility and reactivity compared to other gallates. Its isopropyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and non-aqueous systems.

Properties

IUPAC Name

propan-2-yl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSOSAONMOPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150554
Record name Isopropyl 3,4,5-trihydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-60-9
Record name Isopropyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-60-9
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Record name Isopropyl gallate
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Record name 1138-60-9
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Record name Isopropyl 3,4,5-trihydroxybenzoate
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Record name Isopropyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
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Record name ISOPROPYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structural information revealed in the study?

A1: The study highlights that the Isopropyl 3,4,5-trihydroxybenzoate molecule adopts a specific conformation in its solid state. The benzene ring and the attached C(O)—O—C group are nearly coplanar []. This planar arrangement, along with the observed intermolecular O—H⋯O hydrogen bonds forming R 4 4(26) ring motifs, provides insights into the compound's crystal packing and potential physicochemical properties. Further studies are needed to understand if this conformation influences its biological activity or interactions with other molecules.

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